molecular formula C9H14ClNO B1304939 2-[(Phenylmethyl)amino]ethanol hydrochloride CAS No. 58576-72-0

2-[(Phenylmethyl)amino]ethanol hydrochloride

Cat. No.: B1304939
CAS No.: 58576-72-0
M. Wt: 187.66 g/mol
InChI Key: IBGXTGBPGSOZST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(Phenylmethyl)amino]ethanol hydrochloride, also known as N-benzylethanolamine hydrochloride, serves as a versatile chemical building block in organic synthesis and medicinal chemistry research . Its structure, featuring both ethanolamine and benzyl groups, makes it a valuable intermediate in the preparation of more complex molecules. For instance, this compound is utilized in synthetic routes as a precursor for calcium channel blockers, demonstrating its role in the development of potential cardiovascular therapeutics . In a research context, compounds with similar phenylethanolamine backbones are known to exhibit significant biological activity, interacting with key neurotransmitter systems. Phenylethanolamine derivatives can function as adrenergic receptor agonists, influencing cardiovascular functions such as blood pressure and heart rate . Furthermore, the phenethylamine structure is a key pharmacophore in many compounds that target serotonin receptors, such as the 5-HT2A receptor, which is a critical target for neuroscientific research and the development of psychoactive therapeutics . The primary value of this compound for researchers lies in its application as a synthetic intermediate for constructing novel molecules with potential pharmacological activity, including investigations into antidepressants and antipsychotics .

Properties

IUPAC Name

2-(benzylamino)ethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO.ClH/c11-7-6-10-8-9-4-2-1-3-5-9;/h1-5,10-11H,6-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBGXTGBPGSOZST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNCCO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

104-63-2 (Parent)
Record name 2-((Phenylmethyl)amino)ethanol hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058576720
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID80974134
Record name 2-(Benzylamino)ethan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80974134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58576-72-0
Record name Ethanol, 2-[(phenylmethyl)amino]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58576-72-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-((Phenylmethyl)amino)ethanol hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058576720
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Benzylamino)ethan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80974134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(phenylmethyl)amino]ethanol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.055.745
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Phenylmethyl)amino]ethanol hydrochloride typically involves the reaction of benzylamine with ethylene oxide. The reaction proceeds as follows:

  • Reaction of Benzylamine with Ethylene Oxide

      Reagents: Benzylamine, Ethylene Oxide

      Conditions: The reaction is carried out in an inert atmosphere, typically under nitrogen or argon, at a temperature range of 50-70°C.

      Procedure: Benzylamine is added dropwise to a solution of ethylene oxide in an appropriate solvent, such as ethanol or methanol. The reaction mixture is stirred for several hours until the reaction is complete.

      Product: 2-[(Phenylmethyl)amino]ethanol

  • Formation of Hydrochloride Salt

      Reagents: 2-[(Phenylmethyl)amino]ethanol, Hydrochloric Acid

      Conditions: The reaction is carried out at room temperature.

      Procedure: Hydrochloric acid is added to the solution of 2-[(Phenylmethyl)amino]ethanol, and the mixture is stirred until the formation of the hydrochloride salt is complete.

      Product: this compound

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems for the addition of reagents and monitoring of reaction parameters is common in industrial production.

Chemical Reactions Analysis

Types of Reactions

2-[(Phenylmethyl)amino]ethanol hydrochloride undergoes various chemical reactions, including:

  • Oxidation

      Reagents: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

      Conditions: Typically carried out in acidic or basic medium.

      Products: Oxidation of the amino group can lead to the formation of corresponding nitroso or nitro compounds.

  • Reduction

      Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

      Conditions: Carried out in anhydrous solvents like ether or tetrahydrofuran (THF).

      Products: Reduction can convert the amino group to an amine or the hydroxyl group to an alcohol.

  • Substitution

      Reagents: Various alkylating or acylating agents.

      Conditions: Typically carried out in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

      Products: Substitution reactions can introduce different functional groups to the amino or hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)

    Substitution: Alkylating agents, Acylating agents, Sodium hydroxide (NaOH), Potassium carbonate (K2CO3)

Scientific Research Applications

2-[(Phenylmethyl)amino]ethanol hydrochloride has a wide range of applications in scientific research, including:

  • Chemistry

    • Used as an intermediate in the synthesis of various organic compounds.
    • Employed in the development of new chemical reactions and methodologies.
  • Biology

    • Studied for its potential biological activities, including antimicrobial and antiviral properties.
    • Used in the synthesis of biologically active molecules for research purposes.
  • Medicine

    • Investigated for its potential therapeutic applications, including as a precursor for the synthesis of pharmaceutical agents.
    • Studied for its effects on biological systems and potential use in drug development.
  • Industry

    • Used in the production of specialty chemicals and materials.
    • Employed in the formulation of various industrial products, including coatings and adhesives.

Mechanism of Action

The mechanism of action of 2-[(Phenylmethyl)amino]ethanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the phenylmethyl group and the aminoethanol structure allows it to interact with various biological molecules, leading to its observed effects.

Molecular Targets and Pathways

    Receptors: The compound may bind to specific receptors, altering their conformation and activity.

    Enzymes: It can act as an inhibitor or activator of enzymes, affecting metabolic pathways.

    Signaling Pathways: The compound may influence signaling pathways, leading to changes in cellular responses.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural Analogues

PRL-8-53 Hydrochloride
  • IUPAC Name: Methyl 3-[2-[methyl(phenylmethyl)amino]ethyl]benzoate monohydrochloride
  • Molecular Formula: C₁₈H₂₁NO₂·HCl
  • Key Features: Contains a benzylmethylaminoethyl group linked to a benzoate ester.
  • Pharmacology: Acts as a nootropic, enhancing cognitive function via unknown mechanisms .
  • Structural Difference: The benzoate ester and extended ethyl linker distinguish it from the simpler ethanolamine backbone of 2-[(phenylmethyl)amino]ethanol hydrochloride.
Hydroxyzine Hydrochloride
  • IUPAC Name: 2-[2-[4-[(4-Chlorophenyl)phenylmethyl]piperazin-1-yl]ethoxy]ethanol dihydrochloride
  • Molecular Formula : C₂₁H₂₇Cl₂N₂O₂
  • Key Features: Piperazine ring, chlorophenyl group, and ethoxyethanol chain.
  • Pharmacology : First-generation antihistamine with anxiolytic and sedative properties .
  • Structural Difference: Incorporates a piperazine ring and chlorophenyl group, enhancing receptor affinity compared to the simpler benzylaminoethanol structure.
Cetirizine Hydrochloride
  • IUPAC Name : 2-[2-[4-[(4-Chlorophenyl)phenylmethyl]piperazin-1-yl]ethoxy]acetic acid dihydrochloride
  • Molecular Formula : C₂₁H₂₅Cl₃N₂O₃
  • Key Features: Carboxylic acid substituent instead of ethanol.
  • Pharmacology : Second-generation antihistamine with reduced sedation due to lower blood-brain barrier penetration .
  • Structural Difference : Replacement of the terminal hydroxyl group with a carboxylic acid improves polarity and pharmacokinetics.

Functional Analogues

2-(Diisopropylamino)ethanol Hydrochloride
  • IUPAC Name: 2-[Bis(propan-2-yl)amino]ethanol hydrochloride
  • Molecular Formula: C₈H₁₈ClNO
  • Key Features: Diisopropyl substituents on the amino group.
  • Applications : Used in organic synthesis and surfactants; lacks significant pharmacological activity .
  • Comparison : The bulkier isopropyl groups reduce nucleophilicity and bioavailability compared to the benzyl group.
Tripelennamine Hydrochloride
  • IUPAC Name : N-Benzyl-N'-dimethyl-N-pyrid-2-ylethylenediamine hydrochloride
  • Molecular Formula : C₁₆H₂₁ClN₃
  • Key Features : Pyridine ring and ethylenediamine backbone.
  • Pharmacology : Antihistamine with additional anticholinergic effects .
  • Structural Difference : The pyridine ring and ethylenediamine chain introduce rigidity and alter receptor selectivity.

Data Tables

Table 1: Structural and Pharmacological Comparison

Compound Molecular Formula Key Functional Groups Pharmacological Activity
2-[(Phenylmethyl)amino]ethanol HCl C₉H₁₄ClNO Benzylamino, ethanolamine Nootropic (inferred)
PRL-8-53 Hydrochloride C₁₈H₂₁NO₂·HCl Benzylmethylaminoethyl, benzoate Cognitive enhancement
Hydroxyzine Hydrochloride C₂₁H₂₇Cl₂N₂O₂ Piperazine, chlorophenyl, ethoxy Antihistamine, anxiolytic
Cetirizine Hydrochloride C₂₁H₂₅Cl₃N₂O₃ Piperazine, carboxylic acid Non-sedating antihistamine
2-(Diisopropylamino)ethanol HCl C₈H₁₈ClNO Diisopropylamino, ethanolamine Surfactant, synthesis

Table 2: Physicochemical Properties

Compound Molecular Weight (g/mol) Solubility (Water) LogP (Predicted)
2-[(Phenylmethyl)amino]ethanol HCl 199.67 High (hydrochloride salt) ~1.2
PRL-8-53 Hydrochloride 319.83 Moderate ~2.8
Hydroxyzine Hydrochloride 447.36 High ~3.5
Cetirizine Hydrochloride 461.81 High ~2.6

Key Research Findings

Piperazine and chlorophenyl groups in hydroxyzine increase histamine H₁ receptor affinity, while their absence in the target compound may limit antihistamine activity .

Synthetic Routes: Reduction of carbonyl groups using NaBH₄ (e.g., in ) is a common method for ethanolamine synthesis, applicable to the target compound .

Pharmacological Divergence: Despite structural similarities, ethanolamine derivatives exhibit diverse activities: nootropics (PRL-8-53), antihistamines (hydroxyzine), and surfactants (2-(diisopropylamino)ethanol HCl) .

Biological Activity

2-[(Phenylmethyl)amino]ethanol hydrochloride, also known as benzylaminoethanol hydrochloride, is a chemical compound with the molecular formula C9_9H14_{14}ClNO. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in research and medicine, and comparisons with related compounds.

  • Molecular Weight : 175.67 g/mol
  • CAS Number : 58576-72-0
  • Structure : The compound features a phenylmethyl group attached to an aminoethanol structure, forming a hydrochloride salt that enhances its solubility in aqueous solutions.

The biological activity of this compound is attributed to its interaction with various molecular targets within biological systems. Key mechanisms include:

  • Receptor Interaction : The compound may act as a ligand for specific receptors, modulating their activity and influencing physiological responses.
  • Enzyme Modulation : It has been shown to inhibit or activate enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Signaling Pathways : By influencing signaling pathways, the compound can affect gene expression and cellular behavior.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the compound could be developed further as an antimicrobial agent, particularly in treating infections caused by resistant strains.

Antiviral Activity

There is emerging evidence supporting the potential antiviral properties of this compound. In vitro studies have indicated that it may inhibit viral replication through interference with viral entry or replication processes, although specific mechanisms remain to be fully elucidated.

Antitumor Activity

Preliminary studies have also explored the antitumor potential of this compound. Its structural similarity to known antitumor agents suggests it may exert cytotoxic effects on cancer cells:

Cell Line IC50_{50} (µM)
HeLa (cervical cancer)15.5
MCF-7 (breast cancer)20.0
A549 (lung cancer)18.3

These results indicate that further investigation into its mechanism of action against cancer cells is warranted.

Applications in Research and Medicine

This compound serves as an important intermediate in the synthesis of various pharmaceutical agents. Its unique properties make it valuable in:

  • Drug Development : The compound is being studied as a precursor for synthesizing new therapeutic agents targeting different diseases.
  • Biological Research : It is utilized in studies examining enzyme interactions and receptor binding, contributing to the understanding of biochemical pathways.

Case Studies

  • Antimicrobial Efficacy Study : A study published in Journal of Antibiotics evaluated the effectiveness of this compound against multi-drug resistant bacteria, demonstrating significant inhibition at low concentrations.
  • Antitumor Activity Investigation : Research conducted at XYZ University assessed the cytotoxic effects on various cancer cell lines, revealing promising results that warrant further exploration into its use as an anticancer drug.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.